
5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne
Substitution Reactions: The introduction of the 4-ethylphenyl and 3-methoxybenzyl groups can be achieved through nucleophilic substitution reactions. These reactions typically require the presence of a base and a suitable solvent.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide or acetonitrile, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Biologische Aktivität
5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound classified as a triazole derivative . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial , anticancer , and antiviral properties .
Chemical Structure and Properties
The molecular formula of this compound is C19H21N5O2, with a molecular weight of 351.41 g/mol. It features a complex structure that includes an ethylphenyl amino group and a methoxybenzyl moiety, which contribute to its unique properties and potential applications in pharmaceuticals.
Property | Value |
---|---|
CAS Number | 1291836-34-4 |
Molecular Formula | C19H21N5O2 |
Molecular Weight | 351.41 g/mol |
IUPAC Name | 5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it may modulate their activity, influencing cellular processes and signaling pathways essential for therapeutic effects.
Anticancer Activity
Research indicates that triazole derivatives can possess antiproliferative effects against cancer cell lines. In studies evaluating the biological activity of related triazole compounds, significant reductions in cell viability were observed in human malignant melanoma cell lines (A375), suggesting potential anticancer applications .
For example, one study reported that certain triazole compounds decreased cell viability by up to 9.69% at a concentration of 10 µM compared to higher concentrations . The data suggest that further investigation into the anticancer properties of this compound could yield promising results.
Antiviral Activity
The antiviral potential of triazoles has been explored extensively, particularly in the context of viral infections like SARS-CoV-2. Triazole derivatives have been shown to inhibit viral enzymes effectively. For instance, docking studies revealed strong interactions between triazole-based compounds and the spike protein of SARS-CoV-2 . While specific data on this compound's antiviral activity remains scarce, its structural similarities to other active triazoles suggest it may exhibit similar properties.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study assessing various triazole derivatives found that compounds with similar structures to this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Studies : In vitro studies demonstrated that related triazoles reduced the viability of cancer cells significantly at concentrations ranging from 10 µM to 30 µM. The specific effects on different cancer cell lines warrant further exploration for therapeutic applications .
- Antiviral Potential : Molecular docking studies indicated that triazole derivatives could bind effectively to viral proteins, suggesting potential use as antiviral agents .
Eigenschaften
CAS-Nummer |
1291836-34-4 |
---|---|
Molekularformel |
C19H21N5O2 |
Molekulargewicht |
351.41 |
IUPAC-Name |
5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-3-13-7-9-15(10-8-13)21-18-17(22-24-23-18)19(25)20-12-14-5-4-6-16(11-14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI-Schlüssel |
HDDLEXGBNSLFOV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.